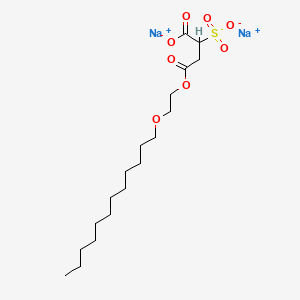

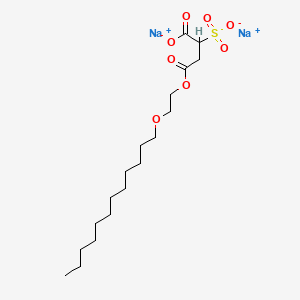

![molecular formula C10H14N5Na2O9P B12303646 disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate](/img/structure/B12303646.png)

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Guanosin-5'-phosphat-Dinatriumsalz-Hydrat ist ein Nukleotidderivat, das in verschiedenen biochemischen Prozessen eine entscheidende Rolle spielt. Es ist eine Salzform von Guanosinmonophosphat, einem Nukleotid, das aus Guanin, Ribose und einer Phosphatgruppe besteht. Diese Verbindung wird häufig in der biochemischen Forschung verwendet und hat bedeutende Anwendungen in der Molekularbiologie und Biochemie.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Guanosin-5'-phosphat-Dinatriumsalz-Hydrat erfolgt in der Regel durch Phosphorylierung von Guanosin. Dies kann durch enzymatische oder chemische Methoden erreicht werden. Ein üblicher Ansatz ist die enzymatische Phosphorylierung von Guanosin unter Verwendung von Guanylatkinase in Gegenwart von Adenosintriphosphat. Die Reaktionsbedingungen umfassen in der Regel eine gepufferte wässrige Lösung bei einem pH-Wert von etwa 7,5 bis 8,0 und einer Temperatur von 37 °C.

Industrielle Produktionsmethoden: Die industrielle Produktion von Guanosin-5'-phosphat-Dinatriumsalz-Hydrat erfolgt häufig unter Verwendung mikrobieller Fermentationsprozesse. Bestimmte Bakterien- oder Hefestämme werden so modifiziert, dass sie Guanosinmonophosphat überproduzieren, das dann isoliert und in seine Dinatriumsalzform umgewandelt wird. Die Fermentationsbrühe wird typischerweise einer Filtration, Konzentration und Kristallisation unterzogen, um das Endprodukt zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Guanosin-5'-phosphat-Dinatriumsalz-Hydrat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Es kann zu Guanosin-5'-diphosphat oder Guanosin-5'-triphosphat oxidiert werden.

Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.

Substitution: Die Phosphatgruppe kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid. Die Reaktionen werden typischerweise in wässrigen Lösungen bei neutralem oder leicht alkalischem pH-Wert durchgeführt.

Substitution: Nukleophile Substitutionsreaktionen beinhalten häufig Reagenzien wie Natriumazid oder Thiolverbindungen. Diese Reaktionen werden in der Regel in wässrigen oder organischen Lösungsmitteln bei Raumtemperatur durchgeführt.

Hauptprodukte:

Oxidation: Guanosin-5'-diphosphat, Guanosin-5'-triphosphat.

Substitution: Verschiedene substituierte Guanosinderivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Guanosin-5'-phosphat-Dinatriumsalz-Hydrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese anderer Nukleotide und Nukleotidanaloga verwendet.

Biologie: Es spielt eine Rolle in Signaltransduktionswegen und ist an der Regulation verschiedener zellulärer Prozesse beteiligt.

Medizin: Es wird bei der Untersuchung von Stoffwechselwegen und der Entwicklung von antiviralen und krebshemmenden Medikamenten verwendet.

Industrie: Es wird bei der Herstellung von Geschmacksverstärkern und als Bestandteil in bestimmten pharmazeutischen Formulierungen verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von Guanosin-5'-phosphat-Dinatriumsalz-Hydrat beinhaltet seine Rolle als Nukleotid in verschiedenen biochemischen Wegen. Es dient als Substrat für Enzyme wie Guanylatcyclase und Guanylatkinase, die an der Synthese von cyclischem Guanosinmonophosphat bzw. Guanosindiphosphat beteiligt sind. Diese Moleküle spielen eine entscheidende Rolle in der Signaltransduktion, Energieübertragung und Zellregulation.

Molekulare Ziele und Wege:

Guanylatcyclase: Wandelt Guanosin-5'-phosphat in cyclisches Guanosinmonophosphat um, das als sekundärer Botenstoff in verschiedenen Signalwegen wirkt.

Guanylatkinase: Wandelt Guanosin-5'-phosphat in Guanosindiphosphat um, das am Nukleotidstoffwechsel und der Energieübertragung beteiligt ist.

Ähnliche Verbindungen:

- Guanosin-5'-diphosphat-Dinatriumsalz-Hydrat

- Guanosin-5'-triphosphat-Dinatriumsalz-Hydrat

- Adenosin-5'-phosphat-Dinatriumsalz-Hydrat

Einzigartigkeit: Guanosin-5'-phosphat-Dinatriumsalz-Hydrat ist in seiner spezifischen Rolle als Monophosphatnukleotid einzigartig. Während Guanosin-5'-diphosphat und Guanosin-5'-triphosphat an komplexeren biochemischen Prozessen beteiligt sind, dient Guanosin-5'-phosphat als grundlegender Baustein in der Nukleotid-Synthese und im Stoffwechsel. Seine Einfachheit und Vielseitigkeit machen es zu einem wertvollen Werkzeug in verschiedenen Forschungsanwendungen.

Wirkmechanismus

The mechanism of action of guanosine 5’-phosphate disodium salt hydrate involves its role as a nucleotide in various biochemical pathways. It acts as a substrate for enzymes such as guanylate cyclase and guanylate kinase, which are involved in the synthesis of cyclic guanosine monophosphate and guanosine diphosphate, respectively. These molecules play critical roles in signal transduction, energy transfer, and cellular regulation.

Molecular Targets and Pathways:

Guanylate Cyclase: Converts guanosine 5’-phosphate to cyclic guanosine monophosphate, which acts as a second messenger in various signaling pathways.

Guanylate Kinase: Converts guanosine 5’-phosphate to guanosine diphosphate, which is involved in nucleotide metabolism and energy transfer.

Vergleich Mit ähnlichen Verbindungen

- Guanosine 5’-diphosphate disodium salt hydrate

- Guanosine 5’-triphosphate disodium salt hydrate

- Adenosine 5’-phosphate disodium salt hydrate

Uniqueness: Guanosine 5’-phosphate disodium salt hydrate is unique in its specific role as a monophosphate nucleotide. While guanosine 5’-diphosphate and guanosine 5’-triphosphate are involved in more complex biochemical processes, guanosine 5’-phosphate serves as a fundamental building block in nucleotide synthesis and metabolism. Its simplicity and versatility make it a valuable tool in various research applications.

Eigenschaften

Molekularformel |

C10H14N5Na2O9P |

|---|---|

Molekulargewicht |

425.20 g/mol |

IUPAC-Name |

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate |

InChI |

InChI=1S/C10H14N5O8P.2Na.H2O/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;;/h2-6,9,16-17H,1H2,(H2,11,14,18)(H2,19,20,21);;;1H2/q;2*+1;/p-2/t3-,4?,5-,6-,9-;;;/m1.../s1 |

InChI-Schlüssel |

LAUMXEFZKNJLIR-RECCOLBKSA-L |

Isomerische SMILES |

C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+] |

Kanonische SMILES |

C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-({[(2S)-3-(1H-indol-3-YL)-1-methoxy-1-oxopropan-2-YL]carbamoyl}amino)-4,5-dimethoxybenzoate](/img/structure/B12303566.png)

![2-Amino-3-[4-(3-bromopropoxy)phenyl]propanoic acid;hydrochloride](/img/structure/B12303580.png)

![(R)-(+)-7-[4(S)-(Benzyl)oxazol-2-yl]-7'-diphenylphosphino-2,2,3,3-tetrahydro-1,1-spirobiindane](/img/structure/B12303608.png)

![(2S,4R)-1-[(2S)-2-(7-aminoheptanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12303612.png)

![4-Chloro-2-cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12303629.png)

![[5-(8-Aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12303638.png)

![(2R)-2-[(Cyclopropylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B12303640.png)